Cas no 2171900-45-9 (2-Fluoro-2-(5-methylpyridin-3-yl)propanoic acid)
2-Fluoro-2-(5-methylpyridin-3-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-fluoro-2-(5-methylpyridin-3-yl)propanoic acid
- 2171900-45-9
- EN300-1592603
- 2-Fluoro-2-(5-methylpyridin-3-yl)propanoic acid
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- Inchi: 1S/C9H10FNO2/c1-6-3-7(5-11-4-6)9(2,10)8(12)13/h3-5H,1-2H3,(H,12,13)
- InChI Key: PMXJYMPYXOQFKG-UHFFFAOYSA-N
- SMILES: FC(C(=O)O)(C)C1C=NC=C(C)C=1
Computed Properties
- Exact Mass: 183.06955672g/mol
- Monoisotopic Mass: 183.06955672g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 50.2Ų
2-Fluoro-2-(5-methylpyridin-3-yl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1592603-0.05g |
2-fluoro-2-(5-methylpyridin-3-yl)propanoic acid |
2171900-45-9 | 0.05g |
$732.0 | 2023-07-10 | ||
| Enamine | EN300-1592603-0.1g |
2-fluoro-2-(5-methylpyridin-3-yl)propanoic acid |
2171900-45-9 | 0.1g |
$767.0 | 2023-07-10 | ||
| Enamine | EN300-1592603-0.25g |
2-fluoro-2-(5-methylpyridin-3-yl)propanoic acid |
2171900-45-9 | 0.25g |
$801.0 | 2023-07-10 | ||
| Enamine | EN300-1592603-0.5g |
2-fluoro-2-(5-methylpyridin-3-yl)propanoic acid |
2171900-45-9 | 0.5g |
$836.0 | 2023-07-10 | ||
| Enamine | EN300-1592603-1.0g |
2-fluoro-2-(5-methylpyridin-3-yl)propanoic acid |
2171900-45-9 | 1.0g |
$871.0 | 2023-07-10 | ||
| Enamine | EN300-1592603-2.5g |
2-fluoro-2-(5-methylpyridin-3-yl)propanoic acid |
2171900-45-9 | 2.5g |
$1707.0 | 2023-07-10 | ||
| Enamine | EN300-1592603-5.0g |
2-fluoro-2-(5-methylpyridin-3-yl)propanoic acid |
2171900-45-9 | 5.0g |
$2525.0 | 2023-07-10 | ||
| Enamine | EN300-1592603-10.0g |
2-fluoro-2-(5-methylpyridin-3-yl)propanoic acid |
2171900-45-9 | 10.0g |
$3746.0 | 2023-07-10 | ||
| Enamine | EN300-1592603-50mg |
2-fluoro-2-(5-methylpyridin-3-yl)propanoic acid |
2171900-45-9 | 50mg |
$732.0 | 2023-09-23 | ||
| Enamine | EN300-1592603-100mg |
2-fluoro-2-(5-methylpyridin-3-yl)propanoic acid |
2171900-45-9 | 100mg |
$767.0 | 2023-09-23 |
2-Fluoro-2-(5-methylpyridin-3-yl)propanoic acid Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
Additional information on 2-Fluoro-2-(5-methylpyridin-3-yl)propanoic acid
2-Fluoro-2-(5-methylpyridin-3-yl)propanoic acid: A Comprehensive Overview
2-Fluoro-2-(5-methylpyridin-3-yl)propanoic acid, identified by the CAS number 2171900-45-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structure incorporating a fluorinated group and a pyridine ring, has garnered attention due to its potential applications in drug discovery and chemical synthesis. Recent studies have highlighted its role in modulating biological pathways, making it a promising candidate for further exploration.
The synthesis of 2-fluoro-substituted compounds has been a focal point in organic chemistry, driven by the desire to exploit the electronic and steric effects of fluorine atoms. In the case of 2-fluoro-5-methylpyridin-3-yl propanoic acid, the presence of the fluorine atom at the alpha position introduces unique reactivity and stability. This is particularly advantageous in medicinal chemistry, where such modifications can enhance drug bioavailability and efficacy.
Recent research has delved into the pharmacological properties of this compound, particularly its ability to interact with various biological targets. Studies have shown that the 5-methylpyridin-3-yl group plays a crucial role in modulating the compound's bioactivity. The methyl substitution on the pyridine ring enhances lipophilicity, which is often desirable for drug candidates aiming to cross cellular membranes effectively.
In terms of application, propanoic acid-based compounds like this one are being explored for their potential in treating various diseases, including inflammation and neurodegenerative disorders. The integration of a fluorinated group with a pyridine moiety offers a novel platform for designing molecules with enhanced selectivity and potency. Current investigations are focused on optimizing the compound's pharmacokinetic profile to maximize its therapeutic potential.
The structural uniqueness of this compound also makes it an attractive target for chemical synthesis research. Its synthesis involves multi-step processes that highlight the versatility of modern synthetic methodologies. Researchers are continually refining these methods to improve yield and purity, ensuring that this compound remains accessible for further studies.
In conclusion, 2-fluoro-5-methylpyridin-3-< strong yl propanoic acid (CAS No. 2171900-45-9) strong > stands as a testament to the innovative approaches in contemporary organic chemistry. With its promising pharmacological profile and versatile structure, this compound is poised to play a significant role in future drug development efforts.
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